Phenyl chloromethanesulfonate
Overview
Description
Phenyl chloromethanesulfonate is a chemical compound with the CAS Number: 16764-29-7 . It has a molecular weight of 206.65 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, Methanesulfonyl chloride, is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 19 bonds in total. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.65 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Photodecomposition and Photoaddition to Alkenes
- Phenyl chloromethanesulfonate derivatives, like areneselenosulfonates, demonstrate significant photosensitivity, leading to photodecomposition and facilitating photoaddition to alkenes. This process, involving photodissociation, initiates free radical chain reactions for the formation of specific sulfones, showcasing its utility in photochemical applications (Gancarz & Kice, 1980).
Synthesis of Se-Phenyl Selenocarboxylates
- The synthesis of Se-Phenyl selenocarboxylates from phenylseleno)acetylenes using p-toluenesulfonic acid in dichloromethane, a process in which this compound derivatives might be implicated, showcases its importance in the preparation of various organic compounds. This method is compatible with numerous functional groups, emphasizing its versatility in chemical synthesis (Tiecco et al., 2004).
Inhibition of Methanogenesis and Dechlorination
- Compounds such as (4-hydroxyphenyl) chloromethanesulfonate have been studied for their ability to inhibit methane emissions in paddy soil. This derivative of this compound targets the methanogenic archaeal community, particularly Methanosarcina spp., indicating its potential use in environmental applications to reduce greenhouse gas emissions (Hotta et al., 2022).
Improved Synthesis of Cyclic Sulfates
- This compound derivatives have been used to improve the synthesis of cyclic sulfates, demonstrating their role in the efficient and practical production of these compounds. This application underlines its importance in industrial and laboratory chemical synthesis (Bassindale et al., 2000).
Enhanced Electrochemical Performance in Lithium Batteries
- Phenyl selenosulfide, synthesized from reactions involving this compound derivatives, has shown enhanced discharge voltage plateau and cycling stability in rechargeable lithium batteries. This application is critical in the development of advanced battery technologies
Safety and Hazards
Future Directions
While specific future directions for Phenyl chloromethanesulfonate were not found, the field of synthetic chemistry, which includes the study of such compounds, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .
Properties
IUPAC Name |
phenyl chloromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c8-6-12(9,10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSNYNWVSABRAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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